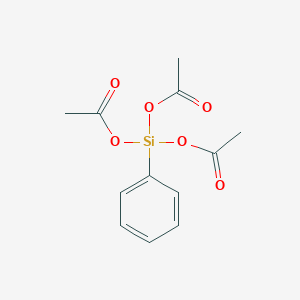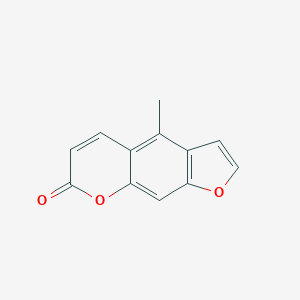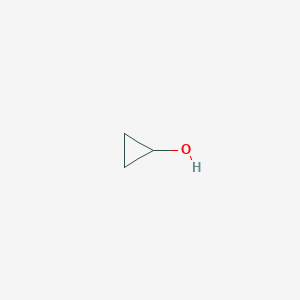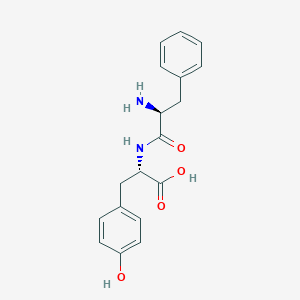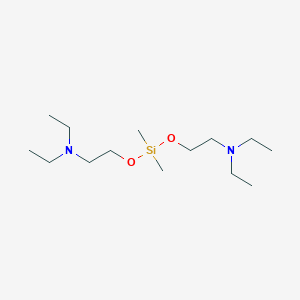
Bis(2-diethylaminoethoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-diethylaminoethoxy)dimethylsilane, commonly known as BDEE, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BDEE is a silane compound that contains two diethylaminoethoxy groups and two methyl groups attached to a silicon atom.
Wissenschaftliche Forschungsanwendungen
BDEE has been studied for its potential applications in various scientific fields such as organic synthesis, material science, and biomedical research. In organic synthesis, BDEE has been used as a reagent for the synthesis of various organic compounds. In material science, BDEE has been used as a precursor for the synthesis of silicon-based materials such as silicon oxide and silicon nitride. In biomedical research, BDEE has been studied for its potential applications as a drug delivery system and as a contrast agent for magnetic resonance imaging (MRI).
Wirkmechanismus
The mechanism of action of BDEE is not fully understood. However, it is believed that BDEE interacts with biological membranes and alters their physical properties. This can lead to changes in the permeability and fluidity of the membranes, which can affect the function of membrane-bound proteins and enzymes.
Biochemische Und Physiologische Effekte
BDEE has been shown to have both biochemical and physiological effects. In vitro studies have shown that BDEE can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that BDEE can affect the cardiovascular system and the central nervous system. BDEE has been shown to decrease blood pressure and heart rate in animal models. It has also been shown to have sedative and anesthetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
BDEE has several advantages for lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized and purified. It can also be easily modified to introduce different functional groups for specific applications. However, BDEE has some limitations as well. It is a relatively expensive compound, which can limit its use in large-scale experiments. It can also be difficult to handle due to its high reactivity and sensitivity to moisture and air.
Zukünftige Richtungen
There are several future directions for research on BDEE. One direction is to further investigate its potential applications in drug delivery and MRI contrast agents. Another direction is to study its interactions with biological membranes and its effects on membrane-bound proteins and enzymes. Additionally, more research is needed to understand the mechanism of action of BDEE and its potential therapeutic applications in cardiovascular and neurological disorders.
Conclusion:
In conclusion, BDEE is a chemical compound that has been widely studied for its potential applications in various scientific fields. It can be easily synthesized and purified, and has several advantages for lab experiments. BDEE has been shown to have both biochemical and physiological effects, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of BDEE in various scientific fields.
Synthesemethoden
BDEE can be synthesized by reacting dimethylchlorosilane with diethylaminoethanol in the presence of a catalyst such as triethylamine. The reaction produces BDEE as the main product, along with some side products. The purity of BDEE can be improved by using different purification techniques such as distillation and column chromatography.
Eigenschaften
CAS-Nummer |
17048-30-5 |
|---|---|
Produktname |
Bis(2-diethylaminoethoxy)dimethylsilane |
Molekularformel |
C14H34N2O2Si |
Molekulargewicht |
290.52 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethoxy-dimethylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C14H34N2O2Si/c1-7-15(8-2)11-13-17-19(5,6)18-14-12-16(9-3)10-4/h7-14H2,1-6H3 |
InChI-Schlüssel |
FOZYSMDCOCZNJA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C)(C)OCCN(CC)CC |
Kanonische SMILES |
CCN(CC)CCO[Si](C)(C)OCCN(CC)CC |
Andere CAS-Nummern |
17048-30-5 |
Synonyme |
Bis[2-(diethylamino)ethoxy]dimethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



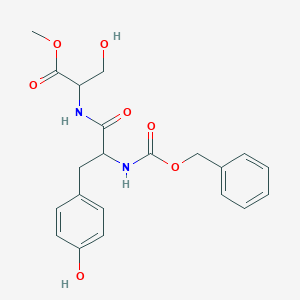
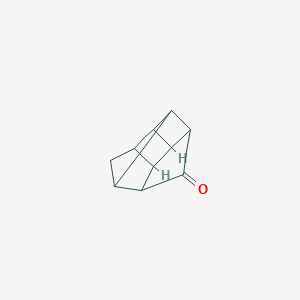
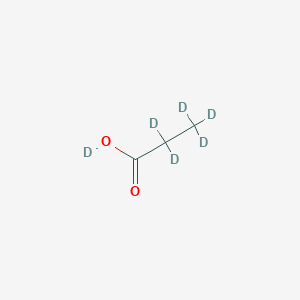
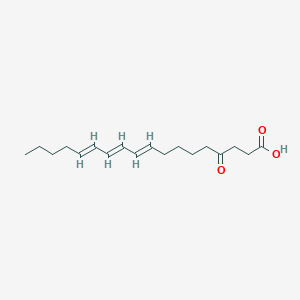
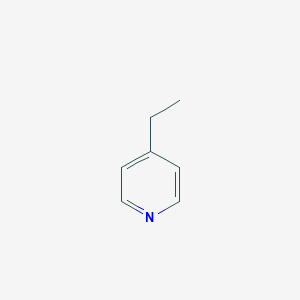
![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)
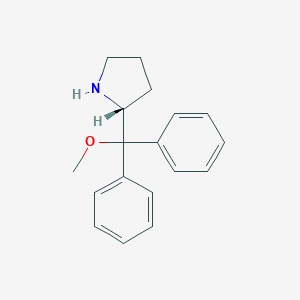
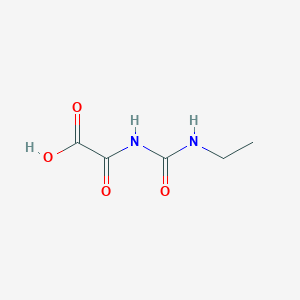

![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
